1-Bromo-9-iodoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-9-iodoanthracene is a chemical compound with the molecular formula C₁₄H₈BrI. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure, which includes both bromine and iodine atoms attached to the anthracene core. The presence of these halogens makes it a versatile intermediate for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-9-iodoanthracene can be synthesized through a sequential halogenation process. The initial step involves the bromination of anthracene to form 9-bromoanthracene. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The subsequent iodination of 9-bromoanthracene is carried out using iodine and a suitable oxidizing agent, such as iodic acid, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-9-iodoanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with alkynes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form anthraquinone derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for cross-coupling) are commonly used.
Cross-Coupling Reactions: Palladium or copper catalysts, along with ligands and bases, are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile or electrophile used.
Cross-Coupling Reactions: Products include alkynylated anthracenes, which are useful in materials science.
Oxidation and Reduction Reactions: Products include anthraquinone derivatives and dehalogenated anthracenes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-9-iodoanthracene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the synthesis of biologically active molecules for pharmaceutical research.
Chemical Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors and probes.
Wirkmechanismus
The mechanism by which 1-bromo-9-iodoanthracene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
9-Bromoanthracene: Similar in structure but lacks the iodine atom, making it less versatile for certain reactions.
9-Iodoanthracene: Similar in structure but lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-10-iodoanthracene: Another halogenated anthracene derivative with different substitution patterns, leading to varied reactivity.
Uniqueness: 1-Bromo-9-iodoanthracene is unique due to the presence of both bromine and iodine atoms, which allows for a broader range of chemical reactions and applications compared to its mono-halogenated counterparts .
Eigenschaften
CAS-Nummer |
820208-66-0 |
---|---|
Molekularformel |
C14H8BrI |
Molekulargewicht |
383.02 g/mol |
IUPAC-Name |
1-bromo-9-iodoanthracene |
InChI |
InChI=1S/C14H8BrI/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI-Schlüssel |
WQRTXGWBAJGFFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.